3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Brand Name:
Vulcanchem
CAS No.:
113520-01-7
VCID:
VC20856248
InChI:
InChI=1S/C12H12N2OS2/c1-2-6-14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h2H,1,3-6H2,(H,13,16)
SMILES:
C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Molecular Formula:
C12H12N2OS2
Molecular Weight:
264.4 g/mol
3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
CAS No.: 113520-01-7
Cat. No.: VC20856248
Molecular Formula: C12H12N2OS2
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113520-01-7 |
|---|---|
| Molecular Formula | C12H12N2OS2 |
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | 11-prop-2-enyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
| Standard InChI | InChI=1S/C12H12N2OS2/c1-2-6-14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h2H,1,3-6H2,(H,13,16) |
| Standard InChI Key | SRKGQOMPUYHFAP-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3 |
| Canonical SMILES | C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator